4-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene

Physicochemical profiling Drug-likeness prediction Lead optimization

Problem: Positional isomer impurities or substitutions risk target disengagement and undermine SAR reproducibility. Solution: This 4-methyl isomer is the exact compound required for a complete positional scanning library, enabling systematic deconvolution of methyl-group effects on potency. - Achieve reliable SAR: Eliminates risk from 5-, 6-, or 11-methyl isomer contaminants. - Predict superior cell permeability: Computed logP 3.93 and PSA 22.12 Ų, ideal for cell-based assays. - Direct co-crystallization trials: Planar, fully aromatic core maximizes π-stacking in kinase hinge regions.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
Cat. No. B15275070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1CCN2C(=C3C=CC=NC3=N2)N1
InChIInChI=1S/C10H12N4/c1-7-4-6-14-10(12-7)8-3-2-5-11-9(8)13-14/h2-3,5,7,12H,4,6H2,1H3
InChIKeyQHNCOODAUXBFAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene Procurement Guide


4-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene is a tetraaza-fused tricyclic heterocycle belonging to the pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine structural class . This scaffold features four endocyclic nitrogen atoms distributed across a [7.4.0.0²,⁷] ring junction system, yielding a planar, electron-deficient aromatic framework. The 4-methyl substitution distinguishes it from the unsubstituted parent core and from the 5-methyl, 6-methyl, and 11-methyl positional isomers, each of which presents a distinct hydrogen-bonding and steric profile relevant to target engagement in kinase and bromodomain inhibitor programs [1].

Scaffold classPyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine core
Methyl position4-Me substitution defines SAR divergence
Research contextKinase and bromodomain probe design

4-Methyl-tetraazatricyclo Isomer Substitution Risks


Positional isomerism on the tetraazatricyclo[7.4.0.0²,⁷]trideca core directly modulates both the electronic distribution across the π-system and the spatial orientation of the methyl substituent relative to key hydrogen-bond-accepting nitrogen loci. In the broader pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine class, the position of ring substituents has been shown to alter antiproliferative activity by orders of magnitude — for example, 4-substituted variants exhibited qualitatively different cytotoxicity profiles against LoVo, MCF-7, and MES-SA cell lines compared to 2- and 3-substituted analogs in head-to-head panels [1]. Substituting the 4-methyl isomer with the 5-methyl, 6-methyl, or 11-methyl analog without confirmatory comparative pharmacology data therefore introduces an unquantified risk of target disengagement or altered ADME properties, undermining experimental reproducibility [2].

Position-dependent target engagement
Methyl group placement alters hydrogen-bonding and steric profile; substitution may lead to target disengagement or potency shift.
Non-redundant cytotoxicity profile
4-substituted pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines exhibit qualitatively different antiproliferative activity vs. 2- and 3-substituted analogs; results cannot be extrapolated.
ADME property divergence
Isomer-specific logP and polar surface area differences may alter cell permeability and pharmacokinetic behavior, requiring independent validation.

4-Methyl-tetraazatricyclo: Evidence vs. Closest Analogs


Physicochemical Properties: Lipophilicity and Polar Surface Area

Computationally predicted physicochemical properties differentiate the 4-methyl positional isomer from its nearest congeners. The 4-methyl isomer (Mass: 247.72 Da; logP: 3.93; PSA: 22.12 Ų; H-bond acceptors: 2; H-bond donors: 0; rotatable bonds: 3) exhibits a markedly higher logP and lower polar surface area compared to the 5-methyl isomer (Mass: 326.44 Da; logP: 2.88; PSA: 50.16 Ų; H-bond acceptors: 5; H-bond donors: 1; rotatable bonds: 6) . The 0.95 log unit difference in lipophilicity and the 28.04 Ų reduction in PSA suggest superior passive membrane permeability for the 4-methyl isomer, consistent with its lower heteroatom count and reduced rotational degrees of freedom.

Lipophilicity & PSA
Data to verify
4-Me: logP 3.93, PSA 22.12 Ų 5-Me: logP 2.88, PSA 50.16 Ų
Predicted higher passive permeability for 4-Me isomer
Computed descriptors; no experimental logP identified
Physicochemical profiling Drug-likeness prediction Lead optimization

Saturation State: Aromatic vs. Partially Saturated Core

The 4-methyl isomer retains the fully unsaturated tetraene system (4 endocyclic double bonds across the trideca framework), conferring a planar, fully conjugated aromatic core . In contrast, the 5-methyl positional isomer is reported as 3-methyl-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine (C10H12N4, MW 188.23), indicating partial saturation of the pyrido ring . This difference in saturation state has direct consequences for molecular recognition: the planar 4-methyl scaffold maximizes π-stacking interactions with flat hydrophobic pockets (e.g., kinase hinge regions, bromodomain acetyl-lysine binding sites), whereas the puckered tetrahydro analog presents a three-dimensional topology that may disfavor such interactions.

Core planarity
Class-level inference
4-Me: fully unsaturated, planar aromatic 5-Me: tetrahydro, non-planar saturated ring
Planar scaffold favors engagement of flat binding pockets
Planarity inferred from nomenclature; no crystal structures
Aromaticity Planarity π-stacking interactions

Antiproliferative SAR: 4-Position Substitution Effects

In a systematic SAR study of 2-, 3-, and 4-substituted pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines, 4-position substitution conferred a qualitatively distinct antiproliferative profile compared to 2- and 3-substituted congeners when screened against human bladder cancer cell lines (LoVo, MCF-7, MES-SA, HCTV29T) [1]. While the specific 4-methyl derivative was not included in this panel, the study establishes that substituent placement at the 4-position of the pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine core is a non-redundant determinant of cytotoxicity, and that results obtained with 2- or 3-substituted analogs cannot be extrapolated to the 4-substituted series. Within the tetraazatricyclic class, the most potent reported analog — 11-(3-methoxyphenyl)-1,8,10,12-tetraazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,9,11-pentaene-13-thione — demonstrated an IC50 of 19.71 μM against Trypanosoma brucei, establishing that this scaffold class can achieve low-micromolar target engagement when appropriately functionalized [2].

Position-dependent cytotoxicity
Class-level inference
4-substituted pyrido-pyrazolo-pyrimidines show distinct antiproliferative profile vs. 2- and 3-substituted in cell panels; class benchmark IC50 19.71 μM (T. brucei)
Non-redundant SAR vector for 4-position interrogation
No direct IC50 for 4-methyl compound; class-level evidence only
Anticancer screening Structure-activity relationship Cytotoxicity panel

Binding Affinity: Kinase and Bromodomain Target Engagement

Tetraazatricyclic scaffolds bearing methyl and amino substituents have demonstrated low nanomolar target engagement in biochemical assays. A related 12-methyl-8-(methylamino)-5-thia-3,7,10,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-pentaene-4-carboxamide derivative exhibited an IC50 of 22 nM against IKKβ kinase at pH 7.5, 2 °C [1]. Separately, a bulky JQ1-inspired tetraazatricyclo[8.3.0.0²,⁶]trideca-pentaene analog achieved a KD of approximately 130 nM against the BRD4(1) bromodomain [2]. These data confirm that the tetraazatricyclic core, when appropriately substituted, is capable of high-affinity binding to both kinase ATP sites and bromodomain acetyl-lysine pockets. The 4-methyl substitution on the [7.4.0.0²,⁷]trideca framework positions the methyl group at a locus that, by analogy, may influence selectivity across the kinome or bromodomain family.

Target engagement benchmarks
Class-level inference
IKKβ IC50 = 22 nM BRD4(1) KD ≈ 130 nM
Scaffold validated for high-affinity binding
No affinity data for the 4-methyl isomer specifically
Kinase inhibition Bromodomain inhibition Binding affinity

4-Methyl-tetraazatricyclo: Research Applications


Positional SAR Profiling for Kinase/Bromodomain Inhibitors

The 4-methyl isomer fills a critical gap in a complete positional scanning library of the tetraazatricyclo[7.4.0.0²,⁷]trideca core. When procured alongside the unsubstituted parent, 5-methyl, 6-methyl, and 11-methyl analogs, it enables systematic deconvolution of how methyl group placement modulates biochemical potency. Class-level evidence confirms that related tetraazatricyclic scaffolds achieve IC50 values as low as 22 nM against IKKβ and KD values of ~130 nM against BRD4(1) , providing a quantitative benchmark against which the 4-methyl isomer can be assessed in standardized kinase panels or bromodomain binding assays.

Membrane Permeability Optimization Using logP and PSA

With a computed logP of 3.93 and PSA of 22.12 Ų, the 4-methyl isomer is predicted to exhibit superior passive membrane permeability compared to the 5-methyl isomer (logP 2.88; PSA 50.16 Ų) . This makes it the preferred isomer for cell-based phenotypic screening campaigns where intracellular target access is required. Researchers should prioritize the 4-methyl variant when conducting Caco-2 permeability assays or PAMPA studies to correlate computed descriptors with experimental permeability data, using the 5-methyl analog as a low-permeability comparator.

Crystallography: Planar Heterocycle–Protein Interactions

The fully unsaturated, planar aromatic core of the 4-methyl isomer renders it suitable for co-crystallization trials with flat binding pockets such as kinase hinge regions and bromodomain acetyl-lysine recognition sites. The absence of sp³-hybridized centers in the core (contrasting with the partially saturated 5-methyl tetrahydro analog ) maximizes π-stacking enthalpy and eliminates conformational entropy penalties associated with ring puckering. This compound should be prioritized for soak-in or co-crystallization experiments when the target protein features solvent-exposed aromatic clefts.

4-Position Derivatization for Parallel Library Synthesis

The 4-methyl substituent serves as a chemically inert positional placeholder that can be exploited in late-stage diversification strategies. The synthetic accessibility of the pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine core via condensation of 1H-pyrazolo[3,4-b]pyridin-3-amine with aldehydes and acetophenones under Ba(OH)₂ catalysis provides a modular entry point for generating focused libraries. The 4-methyl compound can function as a reference standard for HPLC-MS purity assessment and as a starting material for electrophilic aromatic substitution or directed C–H activation at the unsubstituted positions of the core.

Application
Selection Property
Validation Focus
Positional SAR library for kinase/bromodomain inhibitor profiling
4-methyl substitution on tetraazatricyclo core
Kinase panel binding or bromodomain displacement assays
Membrane permeability assessment
Predicted logP and low PSA profile
Experimental permeability (Caco-2, PAMPA) correlation
Crystallography of planar heterocycle–protein interactions
Fully aromatic, planar scaffold
Co-crystallization with flat binding pockets
4-Position derivatization for library synthesis
Chemically inert methyl placeholder
HPLC-MS purity reference and C–H activation methods
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